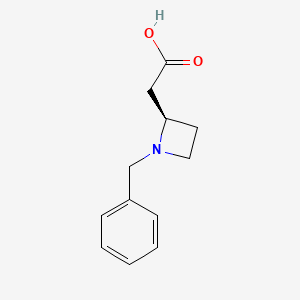

(R)-(1-Benzyl-azetidin-2-yl)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2R)-1-benzylazetidin-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)8-11-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVPGRZBDAYEOX-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1CC(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H]1CC(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-benzyl-azetidin-2-yl-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-benzyl-azetidin-2-yl-acetic acid is a substituted amino acid derivative with potential applications in medicinal chemistry and drug development. Its unique four-membered azetidine ring, coupled with a bulky N-benzyl group and a flexible acetic acid side chain, results in a complex conformational landscape that dictates its biological activity and physicochemical properties. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of this molecule, drawing upon established principles of stereochemistry and the study of analogous systems. We will explore the puckering of the azetidine ring, the rotational dynamics of the N-benzyl and acetic acid moieties, and the interplay between these structural features. Furthermore, this document outlines the key experimental and computational methodologies for the detailed characterization of 1-benzyl-azetidin-2-yl-acetic acid, offering a roadmap for researchers in the field.

Introduction: The Significance of Azetidine Scaffolds in Drug Discovery

Azetidine-containing compounds have garnered significant interest in medicinal chemistry due to their unique structural and biological properties. The strained four-membered ring can act as a rigid scaffold, influencing the spatial arrangement of substituents and thereby modulating interactions with biological targets. The incorporation of an azetidine moiety can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a valuable building block in the synthesis of novel therapeutic agents.[1] The N-benzylation of this core structure introduces a lipophilic group that can further influence receptor binding and cell permeability. The addition of an acetic acid side chain at the 2-position provides a handle for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets. Understanding the three-dimensional structure and conformational dynamics of 1-benzyl-azetidin-2-yl-acetic acid is therefore paramount for the rational design of new drugs based on this scaffold.

Molecular Structure and Key Features

The molecular structure of 1-benzyl-azetidin-2-yl-acetic acid is characterized by three key components that collectively define its conformational space:

-

The Azetidine Ring: A four-membered saturated heterocycle containing one nitrogen atom.

-

The N-benzyl Group: A benzyl substituent attached to the nitrogen atom of the azetidine ring.

-

The Acetic Acid Side Chain: An acetic acid moiety connected to the carbon atom at the 2-position of the azetidine ring.

The presence of a chiral center at the C2 position of the azetidine ring means that this molecule can exist as two enantiomers, (R)- and (S)-1-benzyl-azetidin-2-yl-acetic acid. The specific stereochemistry at this center will have a profound impact on the overall conformation and biological activity.

Conformational Analysis: A Tripartite Exploration

The overall conformation of 1-benzyl-azetidin-2-yl-acetic acid is determined by the interplay of three primary conformational variables: the puckering of the azetidine ring, the rotation around the N-CH₂ (benzyl) bond, and the rotation of the acetic acid side chain.

Puckering of the Azetidine Ring

Contrary to a planar representation, the azetidine ring is known to be puckered. Gas-phase electron diffraction studies of azetidine itself have revealed a non-planar structure with a dihedral angle of approximately 37°.[2][3] This puckering is a consequence of the balance between angle strain and torsional strain. The degree of puckering in substituted azetidines can be influenced by the nature and position of the substituents.

For 1-benzyl-azetidin-2-yl-acetic acid, two primary puckered conformations of the ring are conceivable, often described by a puckering amplitude and a phase angle. The substituents at the N1 and C2 positions can adopt either pseudo-axial or pseudo-equatorial orientations. The energetically preferred conformation will seek to minimize steric hindrance between the substituents. It is anticipated that the bulky N-benzyl and the acetic acid groups will preferentially occupy pseudo-equatorial positions to alleviate steric strain. However, electrostatic interactions, such as a potential charge-dipole interaction between the nitrogen and a substituent, can influence the puckering preference.[4]

Rotational Conformation of the N-benzyl Group

The rotation around the C-N single bond connecting the benzyl group to the azetidine ring is another critical conformational parameter. High-accuracy quantum chemical calculations on benzyl derivatives have shown that the barrier to rotation can be significant, on the order of 11-24 kcal/mol, depending on the nature of the system.[5] The orientation of the phenyl ring relative to the azetidine ring will be governed by steric and electronic interactions.

In the solid state, crystal structures of N-benzyl substituted heterocycles reveal a variety of conformations, indicating that packing forces can play a significant role.[6] In solution, a dynamic equilibrium between different rotamers is expected. The phenyl ring may position itself to minimize steric clashes with the azetidine ring and its substituents.

Conformation of the Acetic Acid Side Chain

The acetic acid side chain at the C2 position possesses two key rotatable bonds: the C2-C(acetic) bond and the C-O bond of the carboxylic acid group. The rotation around the C2-C(acetic) bond will determine the spatial orientation of the carboxyl group relative to the azetidine ring. The conformational preferences will be influenced by steric interactions with the N-benzyl group and the azetidine ring protons.

The carboxylic acid group itself has a preference for a syn conformation, where the O=C-O-H dihedral angle is close to 0°. However, the anti conformation (dihedral angle of ~180°) can also be populated, particularly in solution where intermolecular hydrogen bonding with the solvent can stabilize this arrangement.[7] The specific conformation adopted by the acetic acid side chain will be crucial for its ability to form hydrogen bonds with target proteins.

Methodologies for Structural and Conformational Elucidation

A combination of experimental and computational techniques is essential for a thorough understanding of the molecular structure and conformation of 1-benzyl-azetidin-2-yl-acetic acid.

Experimental Approaches

A definitive determination of the solid-state conformation can be achieved through single-crystal X-ray diffraction . This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the puckering of the azetidine ring and the relative orientations of the substituents.

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for conformational analysis.

-

¹H NMR: The chemical shifts and coupling constants of the azetidine ring protons are sensitive to the ring's pucker and the orientation of the substituents. The magnitude of the vicinal coupling constants (³J) can be used to estimate dihedral angles via the Karplus equation, providing insights into the ring's conformation.[8]

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments can detect through-space interactions between protons that are close to each other, providing crucial information about the relative orientation of the benzyl group and the acetic acid side chain with respect to the azetidine ring.

-

Variable Temperature NMR: Studying the NMR spectra at different temperatures can provide information about the energy barriers between different conformers.[9]

Infrared (IR) spectroscopy can be used to probe the hydrogen bonding interactions of the carboxylic acid group.

Computational Modeling

In conjunction with experimental data, computational chemistry offers a powerful means to explore the conformational landscape of 1-benzyl-azetidin-2-yl-acetic acid.

-

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to optimize the geometries of different conformers and calculate their relative energies.[10] This allows for the prediction of the most stable conformations and the energy barriers for interconversion.

-

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in solution, revealing the accessible conformations and the timescales of conformational changes.

The following table summarizes the key structural parameters that can be determined using these methodologies:

| Parameter | Experimental Method | Computational Method | Significance |

| Bond Lengths & Angles | X-ray Crystallography | DFT | Defines the basic molecular geometry. |

| Azetidine Ring Puckering | X-ray Crystallography, NMR (Coupling Constants) | DFT, MD | Determines the overall shape of the heterocyclic core. |

| N-benzyl Torsion Angle | X-ray Crystallography, NMR (NOE) | DFT, MD | Defines the orientation of the bulky aromatic substituent. |

| Acetic Acid Side Chain Torsion Angles | X-ray Crystallography, NMR (NOE) | DFT, MD | Dictates the positioning of the key hydrogen bonding group. |

| Inter-conformer Energy Barriers | Variable Temperature NMR | DFT | Quantifies the flexibility of the molecule. |

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of 1-benzyl-azetidin-2-yl-acetic acid.

Caption: Workflow for the comprehensive conformational analysis of 1-benzyl-azetidin-2-yl-acetic acid.

Conclusion

The molecular structure and conformation of 1-benzyl-azetidin-2-yl-acetic acid are governed by a delicate balance of steric and electronic effects arising from its constituent azetidine ring, N-benzyl group, and acetic acid side chain. A thorough understanding of this conformational landscape is critical for its application in drug design. This guide has outlined the key structural features and conformational degrees of freedom of this molecule and has provided a detailed roadmap for its characterization using a synergistic approach of experimental techniques, primarily X-ray crystallography and NMR spectroscopy, and computational modeling. The insights gained from such studies will be invaluable for the development of novel therapeutics based on this promising scaffold.

References

- O'Hagan, D. The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. Beilstein Journal of Organic Chemistry.

- Mastryukov, V. S., Vilkov, L. V., & Hargittai, I. (1973). Ring puckering of azetidine: an electron diffraction study.

- Pratt, D. W., & van der Waals, J. H. (1998). Variations in Rotational Barriers of Allyl and Benzyl Cations, Anions, and Radicals. The Journal of Physical Chemistry A, 102(43), 8463-8468.

- Doi, M., Kinoshita, K., Asano, A., Yoneda, R., Kurihara, T., & Ishida, T. (1998). N-Benzyl-N-(tert-butyloxycarbonyl)glycine, an N-Substituted Glycine (Peptoid) Monomer.

- Dorofeeva, O. V., Mastryukov, V. S., Vilkov, L. V., & Hargittai, I. (1973). Ring Puckering of Azetidine: an Electron Diffraction Study.

- DeMong, D. E., & Williams, R. M. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 8967-8970.

- Fallis, A. G., & Brinza, I. M. (2009). Bond Rotation Dynamics of N-Cycloalkenyl-N-benzyl r-Haloacetamide Derivatives. The Journal of Organic Chemistry, 74(11), 4011-4018.

- Kanazawa, A., & Nishi, T. (1998). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

- Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959.

- Tsai, F. H., Overberger, C. G., & Zand, R. (1990). Synthesis and Peptide Bond Orientation in Tetrapeptides Containing L-Azetidine-2-Carboxylic Acid and L-Proline. Biopolymers, 30(9-10), 967-977.

- Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). Direct Access to l-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(19), 3181-3184.

- Naganawa, A., Tadano, K., & Nakagawa, H. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES, 96(12), 2125-2134.

- Smith, T. E., Djang, M., Velasquez, F., Tran, T. P., & Day, C. S. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

- Londergan, C. H., & Korter, T. M. (2015). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. The Journal of Physical Chemistry B, 119(43), 13809-13816.

- Boni, R., & Verdini, A. S. (1974). Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. Macromolecules, 7(4), 419-424.

- Kwiecień, A., Jędrzejowska, H., & Równicki, M. (2021). Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles.

- Zborowski, K., & Gryboś, R. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 529.

- Mucha, A., & Kafarski, P. (2020). N-Benzyl Residues as the P1′ Substituents in Phosphorus-Containing Extended Transition State Analog Inhibitors of Metalloaminopeptidases. Molecules, 25(18), 4323.

- Berman, H. M., & Kim, S. H. (1972). Resolution of D,L‐azetidine‐2‐carboxylic acid. Journal of the American Chemical Society, 94(14), 5117-5118.

- Săndulescu, I., Mădălan, A. M., & Hanganu, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Belokon, Y. N., Green, B., & Ikonnikov, N. S. (2001). [N-({(R)-2-[(N-Benzylprolyl)amino]phenyl}-phenylmethylene)-2(S)-(pent-4-enyl)-glycinato]nickel(II).

- Brownlee, R. T. C., & Katritzky, A. R. (1964). A STUDY OF HINDERED ROTATION IN SOME PROTONATED BENZYLAMINES. Canadian Journal of Chemistry, 42(4), 928-936.

- Di Stefano, S., & Mazzanti, A. (2023). On the Nature of the Rotational Energy Barrier of Atropisomeric Hydrazides. Molecules, 28(23), 7857.

-

Wikipedia contributors. (2023, December 22). Azetidine. In Wikipedia, The Free Encyclopedia. Retrieved 10:57, February 16, 2026, from [Link]

- Dunbrack, R. L. (2017). Introduction to the Conformational Analysis of Protein Side Chains. Protein Science, 26(8), 1475-1491.

- Griesbeck, A. G., & Maptue, N. E. (2018). Azetidine ring formation via the Yang reaction. Photochemistry, 46, 219-241.

- Seco, J. M., Quiñoá, E., & Riguera, R. (2001). Conformational model for the assignment of the absolute configuration of R-chiral carboxylic acids by NMR spectroscopy. Chemical Reviews, 101(1), 81-118.

- Burke, K. (2021). A Computational Study of the Acidity of Glufosinate Derivatives. Digital Commons @ Cal Poly Humboldt.

- London, N., & Schueler-Furman, O. (2017). Side-Chain Conformational Preferences Govern Protein–Protein Interactions. Structure, 25(9), 1327-1337.e3.

- Jędrzejowska, H., & Równicki, M. (2021). Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies. Molecules, 26(14), 4277.

- Al-Ostoot, F. H., & Al-Ameri, M. H. (2022). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances, 12(43), 28205-28219.

- Hawaiz, F. E. (2018). Synthesis, characterization and DFT computational studies of new heterocyclic azo compounds. European Journal of Chemistry, 9(2), 116-120.

- Byrd, E. F. C. (2013).

- Reusch, W. (2013). Designating the Configuration of Chiral Centers.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. warwick.ac.uk [warwick.ac.uk]

- 10. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Solubility of (R)-(1-Benzyl-azetidin-2-yl)-acetic acid in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and determining the solubility of (R)-(1-Benzyl-azetidin-2-yl)-acetic acid in various organic solvents. Given the specific nature of this compound, publicly available solubility data is scarce. Therefore, this document focuses on the foundational principles, predictive insights based on structural analogs, and detailed experimental protocols to empower researchers to generate reliable solubility data in-house.

Section 1: Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like." For this compound, its molecular structure dictates its solubility profile. The molecule possesses both polar and non-polar characteristics. The azetidine ring and the carboxylic acid group introduce polarity and the capacity for hydrogen bonding, while the benzyl group is lipophilic (non-polar).

Due to its zwitterionic nature, as an amino acid derivative, it is generally soluble in water and insoluble in nonpolar organic solvents.[1][2] The nature and size of side chains, however, play a significant role in the extent of its solubility.[1][2]

Key Structural Features and Their Predicted Influence on Solubility:

-

Azetidine-2-carboxylic acid core: This portion of the molecule is analogous to proline, but with a four-membered ring instead of a five-membered one.[3] Azetidine-2-carboxylic acid itself is soluble in water and practically insoluble in absolute ethanol.[4] This suggests that the core structure favors polar solvents.

-

Carboxylic Acid Group (-COOH): This functional group is highly polar and can act as both a hydrogen bond donor and acceptor. Its presence significantly enhances solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and polar aprotic solvents capable of hydrogen bonding (e.g., DMSO, DMF).

-

N-Benzyl Group (-CH2-Ph): The benzyl group is a large, non-polar, aromatic moiety. This group will increase the compound's affinity for non-polar or moderately polar solvents and decrease its solubility in highly polar, aqueous environments. The interplay between the polar carboxylic acid and the non-polar benzyl group will result in a nuanced solubility profile. For instance, a related compound, 2-(1-Benzylpiperidin-4-yl)acetic acid, is soluble in polar solvents like ethanol, methanol, and dimethyl sulfoxide.[5]

Predictive Solubility:

Based on these structural components, the solubility of this compound is expected to be:

-

High in polar aprotic solvents like DMSO and DMF.

-

Moderate in polar protic solvents such as methanol, ethanol, and isopropanol.

-

Low in non-polar solvents like hexane and toluene.

-

Slightly soluble to sparingly soluble in solvents of intermediate polarity like ethyl acetate and dichloromethane.

It is important to note that these are predictions. Empirical determination is essential for accurate solubility data.

Section 2: Experimental Determination of Solubility

Two primary methods are employed for solubility testing in drug discovery and development: kinetic and thermodynamic solubility testing.[6]

-

Kinetic Solubility: This measures the concentration of a compound that precipitates from a supersaturated solution, often prepared by diluting a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[6] This method is high-throughput and useful for early-stage discovery.

-

Thermodynamic Solubility: This determines the equilibrium concentration of a compound in a saturated solution.[6] It is a more accurate representation of true solubility and is crucial for later-stage development and formulation.

For the purpose of this guide, we will focus on the determination of thermodynamic solubility.

Workflow for Thermodynamic Solubility Determination:

Caption: The relationship between the compound's structural polarity and solvent choice.

Section 4: Conclusion

This guide provides a robust framework for approaching the solubility determination of this compound. By understanding the interplay of its structural features and employing systematic experimental methodologies, researchers can generate the accurate and reliable solubility data that is critical for advancing drug discovery and development programs.

References

- Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach - PMC. (n.d.).

- Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).

- Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera - R Discovery. (2015).

- Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temperatures using the Jouyban-Acree model - PubMed. (2006).

- Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera - Journal of Chemical & Engineering Data - Figshare. (2016).

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024).

- Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temperatures usin - SciSpace. (2006).

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents. (n.d.).

- Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data - Wageningen University & Research. (2018).

- Azetidine-2-carboxylic acid | CAS 2517-04-6 - Selleck Chemicals. (n.d.).

- 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486 - PubChem. (n.d.).

- improving the reaction conditions for the N-benzylation of indoles - Benchchem. (n.d.).

- Azetidine-2-carboxylic acid - Wikipedia. (n.d.).

- Azetidine-2-carboxylic acid | Natural Product - MedchemExpress.com. (n.d.).

- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. (n.d.).

- Direct Amidation of Tertiary N-Benzylamines | Organic Letters - ACS Publications. (2026).

- Efficient Chitin Derivatization Methods Using Ionic Liquids and Deep Eutectic Solvents. (n.d.).

- Azetidine-2-carboxylic acid - TargetMol. (n.d.).

- Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources | ACS Sustainable Chemistry & Engineering. (n.d.).

- Benzyl acetate | C9H10O2 | CID 8785 - PubChem. (n.d.).

- solubility issues of (4-Benzyl-piperidin-1-yl)-acetic acid in organic solvents - Benchchem. (n.d.).

- Benzyl acetate - Wikipedia. (n.d.).

- Showing Compound Benzyl acetate (FDB003367) - FooDB. (2010).

- Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. (n.d.).

Sources

- 1. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

(R)-(1-Benzyl-azetidin-2-yl)-acetic acid CAS number and safety data

[1]

Compound Identification & Properties

This compound is a chiral azetidine derivative featuring a four-membered nitrogen heterocycle with a benzyl protecting group on the nitrogen and an acetic acid side chain at the C2 position.[1] It serves as a critical intermediate for introducing the constrained azetidine ring into peptide backbones, influencing conformation and metabolic stability.

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 2-[(2R)-1-benzylazetidin-2-yl]acetic acid |

| Common Names | (R)-1-Benzyl-2-carboxymethylazetidine; (R)-N-Benzylazetidine-2-acetic acid |

| CAS Number | Not Widely Listed (See Note 1) |

| Related CAS | 92992-28-4 (Azetidin-2-ylacetic acid, core structure)1781968-79-3 (1-Boc-2-azetidineacetic acid) |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| Chirality | (R)-Enantiomer (derived from D-Aspartic acid or via resolution) |

Note 1: Specific CAS numbers for the (R)-enantiomer of the N-benzyl derivative are rarely indexed in public chemical registries.[1] Researchers often refer to the compound by its chemical name or synthesize it de novo from the commercially available (R)-azetidine-2-carboxylic acid or L-aspartic acid precursors.[1]

Physical & Chemical Properties[6][7][8][9][10][11][12]

-

Appearance: Off-white to pale yellow solid or viscous oil (depending on purity/salt form).

-

Solubility: Soluble in polar organic solvents (DCM, MeOH, EtOAc); moderately soluble in water (zwitterionic character).

-

pKa: ~3.5 (COOH) and ~9.0 (Tertiary Amine).

-

Stability: Stable under standard conditions; amine oxidation or ring opening can occur under extreme stress (strong Lewis acids or radical conditions).

Safety Data & Handling (GHS Classification)

As a functionalized amino acid derivative, this compound exhibits properties of both carboxylic acids and tertiary amines. It should be treated as a Corrosive and Irritant .[2]

Hazard Classification (GHS)[1]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage).

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Precautionary Statements

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[3][4] Rinse skin with water [or shower].[3][4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3][4] Continue rinsing.[3][4]

Handling Protocol Diagram

Synthetic Pathways[1][2][14]

The synthesis of This compound typically proceeds via the homologation of (R)-1-benzylazetidine-2-carboxylic acid .[1] The starting material can be derived from the chiral pool (D-Aspartic acid) to ensure the (R)-configuration.[1]

Primary Route: Arndt-Eistert Homologation

This method extends the carbon chain by one methylene unit, converting the carboxylic acid to the acetic acid derivative with retention of configuration.

-

Precursor Synthesis:

-

Homologation Steps:

-

Activation: Convert the acid to the acid chloride using oxalyl chloride or thionyl chloride.

-

Diazotization: React with diazomethane (or TMS-diazomethane) to form the alpha-diazoketone .[1]

-

Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water to yield the This compound .[1]

-

Synthetic Workflow Diagram

Applications in Drug Development[11][15]

The azetidine ring is a "privileged scaffold" in medicinal chemistry, offering a rigid conformation that can improve the potency and selectivity of bioactive molecules.

Key Applications

-

Peptidomimetics: The azetidine-2-acetic acid motif acts as a constrained analogue of gamma-amino acids (like GABA) or extended proline mimetics.[1] It restricts the conformational flexibility of the peptide backbone, potentially locking the molecule in a bioactive conformation.

-

Thrombin Inhibitors: Derivatives of azetidine-2-carboxylic acid are central to the synthesis of anticoagulants like Melagatran and Ximelagatran . The acetic acid homologue allows for spacer adjustments in the S1 or S2 binding pockets of serine proteases.

-

Neurotransmitter Modulators: Azetidine derivatives often target GABA receptors or glutamate transporters due to their structural similarity to inhibitory neurotransmitters.

Structure-Activity Relationship (SAR)[1]

-

Ring Strain: The high ring strain (~26 kcal/mol) of the azetidine enhances reactivity towards ring-opening or specific receptor binding but requires careful handling during synthesis to prevent degradation.

-

Basicity: The N-benzyl group modulates the basicity of the nitrogen (pKa ~9.0), influencing solubility and hydrogen bonding capacity within the active site.

References

-

Azetidine-2-carboxylic acid properties. Wikipedia.[1] Retrieved from .

-

Synthesis of Azetidines. Organic Chemistry Portal. Retrieved from .

-

Preparation and Synthetic Applications of Azetidines. Clockss. Retrieved from .

-

Azetidin-2-ylacetic acid CAS 92992-28-4. Chem960.[1] Retrieved from .

-

New Strategies for the Synthesis of 1- and 2-Azetines. National Institutes of Health (PMC). Retrieved from .

Unlocking the Thermodynamic Landscape of Chiral Azetidine Derivatives: A Technical Guide for Drug Development

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the thermodynamic properties of chiral azetidine derivatives. By delving into the core principles of their conformational behavior, ring strain, and intermolecular interactions, this paper aims to provide a foundational understanding of how these properties influence the design and efficacy of novel therapeutics. As a Senior Application Scientist, this guide is structured to not only present technical data but also to illuminate the causal relationships behind experimental and computational choices in the study of these unique heterocyclic scaffolds.

Introduction: The Rising Prominence of Chiral Azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as pivotal structural motifs in modern drug discovery.[1] Their growing importance can be attributed to their unique combination of properties, including high sp³ character, conformational rigidity, and inherent ring strain.[1] These features often translate into improved pharmacokinetic profiles, such as enhanced metabolic stability, better solubility, and favorable cell permeability, when incorporated into drug candidates.[2][3] The chirality of substituted azetidines further expands their chemical space, allowing for precise three-dimensional arrangements that can lead to highly selective interactions with biological targets.[4][5] Understanding the thermodynamic underpinnings of these properties is therefore crucial for the rational design of effective and safe therapeutics.

The reactivity and stability of azetidines are largely governed by a considerable ring strain, estimated to be approximately 25.4 kcal/mol.[6][7] This strain, while making the ring susceptible to certain chemical transformations, also contributes to the unique conformational preferences that can be exploited in drug design. This guide will explore both the experimental and computational methodologies used to characterize the thermodynamic landscape of chiral azetidine derivatives, providing a framework for leveraging these properties in the development of next-generation pharmaceuticals.

The Thermodynamic Trinity: Ring Strain, Conformation, and Intermolecular Interactions

The overall thermodynamic profile of a chiral azetidine derivative is a composite of several key factors. A thorough understanding of each is essential for predicting the behavior of these molecules in biological systems.

The Energetic driving force: Ring Strain

The four-membered ring of azetidine is inherently strained due to bond angle compression and torsional strain. This strain energy influences the molecule's reactivity and provides a thermodynamic driving force for ring-opening reactions.[6][7] However, this reactivity can be modulated by substituents on the ring and the nitrogen atom. From a drug design perspective, this inherent strain can be advantageous. For instance, the rigid conformation imposed by the ring can pre-organize the molecule for binding to a target, reducing the entropic penalty of binding.

Conformational Landscape and Chirality

The azetidine ring is not planar and can exist in puckered conformations. The energy barrier to ring inversion is influenced by the nature and position of substituents. For chiral azetidines, the interplay between the stereocenter(s) and the ring pucker leads to a complex conformational energy landscape. The relative populations of different conformers are determined by their free energies, which can be investigated using both experimental techniques like NMR spectroscopy and computational methods such as Density Functional Theory (DFT).[8][9] The chirality of the molecule can significantly affect its interaction with chiral biological macromolecules like proteins and nucleic acids.[5]

Intermolecular Interactions and Solvation

The thermodynamic properties of chiral azetidine derivatives are also profoundly influenced by their interactions with the surrounding environment, particularly with solvent molecules and biological targets. The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, and substituents can introduce a variety of other non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The thermodynamics of solvation, i.e., the free energy change upon transferring the molecule from the gas phase to a solvent, plays a critical role in determining its solubility and permeability.[10]

Experimental Approaches to Thermodynamic Characterization

A variety of experimental techniques can be employed to probe the thermodynamic properties of chiral azetidine derivatives. These methods provide crucial data for validating computational models and for understanding the behavior of these molecules in real-world systems.

Calorimetry: Direct Measurement of Heat Changes

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the thermodynamics of binding interactions.[3] In a typical ITC experiment, a solution of the azetidine derivative is titrated into a solution containing the target molecule (e.g., a protein), and the heat released or absorbed during the binding event is measured. This allows for the determination of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

An example of the application of ITC is in the study of azetidine-based inhibitors of the STAT3 protein. For two representative inhibitors, the following thermodynamic parameters were determined:

| Compound | KD (nM) | ΔH (kJ/mol) | ΔG (kJ/mol) | -TΔS (kJ/mol) |

| 7g | 880 | -22.7 | -34.6 | -11.9 |

| 9k | 960 | -20.8 | -34.4 | -13.6 |

| Table 1: Thermodynamic parameters for the binding of azetidine inhibitors to STAT3, as determined by ITC.[3] |

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Azetidine-Protein Binding

-

Sample Preparation:

-

Prepare a solution of the purified target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The protein concentration should be accurately determined.

-

Prepare a stock solution of the chiral azetidine derivative in the same buffer. The final concentration of the ligand should be 10-20 times that of the protein.

-

Thoroughly degas both the protein and ligand solutions to prevent the formation of air bubbles in the calorimeter cell.

-

-

Instrument Setup:

-

Set the experimental temperature, typically 25 °C.

-

Set the stirring speed to ensure proper mixing without generating significant frictional heat.

-

Equilibrate the instrument with buffer in both the sample and reference cells.

-

-

Titration:

-

Load the protein solution into the sample cell and the buffer into the reference cell.

-

Load the ligand solution into the injection syringe.

-

Perform a series of small injections (e.g., 2-10 µL) of the ligand solution into the sample cell, allowing the system to reach equilibrium after each injection.

-

Record the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

-

Correct for the heat of dilution by performing a control experiment where the ligand is injected into the buffer alone.

-

Fit the corrected data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations:

-

ΔG = -RTln(Ka), where Ka = 1/Kd

-

ΔG = ΔH - TΔS

-

-

Differential Scanning Calorimetry (DSC) can be used to study the thermodynamics of phase transitions, such as melting and crystallization, of solid forms of chiral azetidine derivatives. This is particularly important for understanding the stability of different polymorphs and for the development of solid dosage forms.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy is a versatile tool for studying the conformational dynamics of chiral azetidines in solution. By analyzing chemical shifts, coupling constants, and through-space interactions (e.g., via NOE experiments), it is possible to determine the preferred conformations and to estimate the energy barriers between them.

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a given enantiomer, the absolute stereochemistry can be unambiguously assigned.

Computational Modeling of Thermodynamic Properties

Computational chemistry plays an indispensable role in elucidating the thermodynamic properties of chiral azetidine derivatives, providing insights that can be difficult to obtain experimentally.

Quantum Mechanical Methods

Density Functional Theory (DFT) and ab initio methods are widely used to calculate the electronic structure and energies of molecules.[11][12] These methods can be used to:

-

Determine Conformational Energies: By performing geometry optimizations and frequency calculations for different conformers, the relative free energies can be determined, allowing for the prediction of the equilibrium populations of each conformer.[8][9]

-

Calculate Ring Strain Energy: The strain energy of the azetidine ring can be calculated by comparing the energy of the cyclic molecule to that of an appropriate acyclic reference compound.

-

Predict Spectroscopic Properties: NMR chemical shifts, coupling constants, and VCD spectra can be calculated and compared with experimental data to validate the computational models.

Sources

- 1. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Accurate prediction of aqueous free solvation energies using 3D atomic feature-based graph neural network with transfer learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Determination of pKa Values for (R)-(1-Benzyl-azetidin-2-yl)-acetic acid

Abstract

The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2][3] For novel molecules like (R)-(1-Benzyl-azetidin-2-yl)-acetic acid, a constrained non-proteinogenic amino acid analog, an accurate understanding of its ionization behavior is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for determining the pKa values of this molecule. We delve into the structural factors influencing its acidity and basicity and present detailed, field-proven protocols for potentiometric titration, UV-Vis spectrophotometry, capillary electrophoresis, and NMR spectroscopy. Furthermore, we explore the role of computational methods in predicting pKa values, offering a holistic approach for researchers in drug discovery and development.

Introduction: The Critical Role of pKa in Drug Development

This compound is a synthetic amino acid derivative featuring a strained four-membered azetidine ring, a chiral center, a carboxylic acid moiety, and an N-benzyl group. This unique combination of structural features makes it an intriguing scaffold in medicinal chemistry, potentially offering improved metabolic stability and conformational rigidity compared to more flexible analogs.[4]

The ionization state of a molecule is a key determinant of its behavior in a biological system.[5] The pKa value dictates the degree of ionization at a given physiological pH, which in turn affects:

-

Solubility: The charged (ionized) form of a molecule is generally more water-soluble than the neutral form.

-

Permeability: Neutral, more lipophilic molecules tend to permeate biological membranes more readily than their charged counterparts.[1]

-

Target Binding: The charge state of a drug molecule can be crucial for its interaction with the target protein, influencing binding affinity and selectivity.

-

ADME Properties: The overall ADME profile is a complex function of these pH-dependent properties, with different compartments of the body having distinct pH values (e.g., stomach pH 1-3.5, blood pH 7.4).[1]

Therefore, the precise determination of the pKa values of this compound is not merely an academic exercise but a foundational step in its development as a potential therapeutic agent.

Structural Analysis and Predicted Ionization Behavior

This compound possesses two primary ionizable functional groups: the carboxylic acid and the tertiary amine within the azetidine ring.

Figure 1: Ionization equilibria of this compound.

-

pKa1 (Carboxylic Acid): Standard α-amino acids typically exhibit a carboxylic acid pKa around 2.0.[6] The presence of the nearby protonated tertiary amine (in the cationic form) will exert an electron-withdrawing inductive effect, stabilizing the carboxylate anion and thus making the carboxylic acid more acidic (lowering the pKa). We can predict this pKa to be in the range of 1.7 - 2.2 . For comparison, the strongest acidic pKa for (S)-2-Azetidinecarboxylic acid is predicted to be 1.76.

-

pKa2 (Tertiary Amine): The basicity of the nitrogen is influenced by several factors. The parent compound, azetidine, has a pKa of 11.3 for its conjugate acid.[7] However, the electron-withdrawing effect of the adjacent acetic acid group will decrease the basicity of the nitrogen. The N-benzyl group is generally considered weakly electron-donating, which might slightly increase basicity. The strained four-membered ring forces the nitrogen's lone pair into an orbital with higher s-character compared to a five- or six-membered ring, which typically reduces basicity.[8] Therefore, a pKa value lower than that of simple acyclic tertiary amines is expected. We predict this pKa to be in the range of 8.5 - 9.5 .

Methodologies for Experimental pKa Determination

No single method is universally superior; the choice depends on the compound's properties (e.g., solubility, presence of a chromophore), required accuracy, and available equipment.

Potentiometric Titration

This is the historical gold standard for pKa measurement due to its high precision and accuracy.[9] The method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[10]

-

Causality Behind Experimental Choices:

-

High Purity: This method relies on the moles of titrant added to neutralize the analyte. Impurities that are acidic or basic will consume titrant, leading to inaccurate results.[9]

-

Inert Atmosphere: Purging with nitrogen is crucial to remove dissolved CO₂, which can form carbonic acid and interfere with the titration, especially when determining pKa values in the neutral-to-high pH range.[9][10]

-

Constant Ionic Strength: The pKa is dependent on the activity of the ions in solution, not just their concentration. Maintaining a constant ionic strength with a background electrolyte like KCl minimizes variations in activity coefficients throughout the titration.[10]

-

UV-Vis Spectrophotometry

This technique is applicable if the protonated and deprotonated forms of the molecule have different ultraviolet or visible light absorption spectra.[9] The N-benzyl group in the target molecule provides a suitable chromophore. Absorbance is measured for a series of solutions with identical analyte concentrations but varying, known pH values. The pKa is then calculated from the plot of absorbance versus pH.[11][12]

-

Causality Behind Experimental Choices:

-

Buffer Stability: The accuracy of the determined pKa is directly dependent on the accuracy and stability of the pH of the buffer solutions used.[11]

-

Wavelength Selection: The analytical wavelength should be chosen where the difference in absorbance between the acidic and basic species is maximal to ensure the highest sensitivity.[11]

-

Isosbestic Point: The presence of a sharp isosbestic point—a wavelength at which the molar absorptivity of the two species is the same—is a strong indicator that only two species are involved in the equilibrium, validating the measurement.[11]

-

Capillary Electrophoresis (CE)

CE is a powerful, high-throughput technique that requires minimal sample amounts.[13][14] It separates ions based on their electrophoretic mobility in an electric field. Since the charge of the analyte changes with pH, its effective mobility also changes. By measuring the mobility across a range of pH values, a sigmoidal curve is generated, and the inflection point corresponds to the pKa.[13][15]

-

Causality Behind Experimental Choices:

-

Internal Standard: Using an internal standard with a known pKa can improve accuracy by correcting for minor fluctuations in voltage or buffer pH during the runs.[15][16][17]

-

Purity is Less Critical: Because CE is a separation technique, impurities that have different mobilities will not interfere with the measurement of the analyte's mobility, a significant advantage over potentiometry.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide unambiguous pKa values and identify the specific site of protonation.[2] The chemical shifts of nuclei adjacent to an ionizable center are sensitive to the protonation state. By monitoring the chemical shift of, for example, the protons on the carbon alpha to the nitrogen or carboxylic acid as a function of pH, a titration curve can be generated. The inflection point of this sigmoidal plot gives the pKa.[2][18]

-

Causality Behind Experimental Choices:

-

Solvent Choice (D₂O): Using D₂O as the solvent is necessary to avoid a large, interfering water signal in ¹H NMR.

-

Mixture Analysis: A key advantage of NMR is its ability to measure pKa values in the presence of impurities, as the signals for the molecule of interest can be selectively monitored.[19][20]

-

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing researchers with a robust framework for pKa determination.

Protocol 1: Potentiometric Titration

Figure 2: Workflow for pKa determination by potentiometric titration.

-

Preparation:

-

Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[10]

-

Prepare a 0.01 M solution of this compound in deionized, carbonate-free water. A minimum concentration of 10⁻⁴ M is required.[9][10]

-

Add a background electrolyte (e.g., KCl to a final concentration of 0.15 M) to maintain constant ionic strength.[10]

-

Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions (carbonate-free).

-

-

Titration (for pKa2):

-

First, titrate the sample solution with 0.1 M HCl to fully protonate both functional groups (pH < 1.5).

-

Place the solution in a jacketed vessel maintained at 25°C on a magnetic stirrer.

-

Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

Purge the solution with nitrogen for 10-15 minutes before and maintain a nitrogen blanket over the solution during the titration.[10]

-

Titrate the solution by adding small, precise increments of 0.1 M NaOH. Allow the pH reading to stabilize after each addition before recording the pH and total volume of titrant added.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

Calculate the first derivative (ΔpH/ΔV) to precisely locate the two equivalence points (where the derivative is maximal).

-

The pKa1 is the pH at the point where half of the first equivalence point volume of NaOH has been added.

-

The pKa2 is the pH at the midpoint between the first and second equivalence points.[10]

-

Protocol 2: UV-Vis Spectrophotometry

Figure 3: Workflow for pKa determination by UV-Vis spectrophotometry.

-

Preparation:

-

Prepare a series of universal buffer solutions with known pH values spanning the range of interest (e.g., from pH 1 to 12 in 0.5 pH unit increments).[11]

-

Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., methanol or water).

-

Prepare a set of samples by adding a small, identical aliquot of the stock solution to each buffer, ensuring the final analyte concentration is suitable for absorbance measurement (e.g., 10⁻⁵ M).[9]

-

-

Measurement:

-

Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample, including a buffer blank.

-

Identify the spectra of the fully protonated (at lowest pH) and fully deprotonated (at highest pH) forms and select an analytical wavelength where the change in absorbance is maximal.[11]

-

-

Data Analysis:

-

Plot the absorbance at the selected wavelength versus the pH of the buffer.

-

The data should form a sigmoidal curve (or two, if both pKa values can be resolved).

-

The pKa is the pH value at the inflection point of the curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.[1][12]

-

Computational pKa Prediction

In parallel with experimental determination, computational methods provide valuable estimations, especially in early discovery phases.[3] These methods can be broadly categorized:

-

Empirical Methods: These approaches, such as those based on Linear Free-Energy Relationships (LFER), use databases of known pKa values and apply corrections based on the molecule's substituents (e.g., Hammett or Taft equations).[5] Software like ACD/pKa DB and ChemAxon are widely used.[21]

-

Quantum Mechanics (QM) Methods: These methods calculate the free energy difference between the protonated and deprotonated states of the molecule.[22] While computationally intensive, they are based on first principles and can be more accurate for novel scaffolds not well-represented in empirical databases. Combining QM calculations with continuum solvation models (like COSMO or SMD) is a common approach.[21]

-

Machine Learning (ML) Models: Newer methods use machine learning algorithms trained on large datasets of chemical structures and their experimental pKa values to make predictions. These can combine the speed of empirical methods with the potential for broader applicability.[23]

Data Summary and Interpretation

The experimental and computational data should be consolidated to provide a complete picture of the molecule's ionization profile.

| Parameter | Predicted Value | Rationale / Influencing Factors | Recommended Experimental Method |

| pKa1 (-COOH) | 1.7 – 2.2 | Inductive electron-withdrawal by the nearby protonated azetidine nitrogen increases acidity. Similar to azetidine-2-carboxylic acid (pKa ~1.76). | Potentiometric Titration, Capillary Electrophoresis |

| pKa2 (-NH+) | 8.5 – 9.5 | Reduced basicity due to ring strain and inductive withdrawal from the carboxyl group. Lower than parent azetidine (pKa ~11.3).[7] | Potentiometric Titration, NMR Spectroscopy |

Conclusion

This compound is a zwitterionic compound at physiological pH, with two distinct pKa values governing its transition between cationic, neutral (zwitterionic), and anionic states. A thorough and accurate determination of these pKa values is an indispensable step in drug development. This guide outlines the key theoretical considerations and provides robust, validated protocols for determining these values using potentiometry, spectrophotometry, capillary electrophoresis, and NMR. By integrating these experimental techniques with modern computational predictions, researchers can build a comprehensive understanding of the molecule's physicochemical properties, enabling more rational and successful drug design and development efforts.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

SCIRP. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]

-

ACS Publications. (2015, May 14). Novel Instrument for Automated pKa Determination by Internal Standard Capillary Electrophoresis. Analytical Chemistry. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

ACS Publications. (2014, August 29). Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development. ACS Combinatorial Science. Retrieved from [Link]

-

PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

- Unknown Source. (n.d.).

-

PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

-

Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa. Retrieved from [Link]

-

Sonar. (n.d.). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. Retrieved from [Link]

-

PubMed. (2004, May 28). Determination of acid dissociation constants by capillary electrophoresis. Retrieved from [Link]

-

PubMed. (2009, November 15). A fast method for pKa determination by capillary electrophoresis. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 5: Spectrophotometric Determination of Pka. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

- Unknown Source. (2025, March 31).

-

The University of East Anglia. (2024, December 3). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (2024, December 3). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]

-

ACS Publications. (2021, September 10). Computer Prediction of pKa Values in Small Molecules and Proteins. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

RSC Publishing. (n.d.). On the automated determination of pKa by NMR in DMSO : water mixtures. Retrieved from [Link]

-

Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. Retrieved from [Link]

-

PhytoBank. (2015, June 26). Showing (S)-(-)-2-Azetidinecarboxylic acid (PHY0154071). Retrieved from [Link]

-

Rowan. (2025, October 16). How to Predict pKa. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

- Unknown Source. (2016, August 14). Why the pKa of some amino acid side chain changes in different microenvironment?.

-

Reddit. (2022, January 22). Amino Acids: Can the pKa of Side Chains only change due to the environment or also the pKa of the alpha carboxyl and amino group?. r/Mcat. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Azetidine | C3H7N | CID 10422. Retrieved from [Link]

-

Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

- Unknown Source. (n.d.). Pka For Amino Acids - Free PDF Library.

-

Scribd. (n.d.). Azetines and Azetidines. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Azetidinecarboxylic Acid | C4H7NO2 | CID 17288. Retrieved from [Link]

-

MDPI. (2024, August 16). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

-

reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks. Retrieved from [Link]

- Unknown Source. (2019, April 10).

-

ChemRxiv. (n.d.). pKa Prediction in Non-Aqueous Solvents. Retrieved from [Link]

- Google Patents. (n.d.). US6207822B1 - Process for the synthesis of azetidinones.

-

PubChem - NIH. (n.d.). 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave metho. Retrieved from [Link]

-

TSI Journals. (n.d.). kinetics-models-to-describe-the-synthesis-of-benzyl-acetate.pdf. Retrieved from [Link]

-

Reddit. (2025, August 23). Please help me with acetic acid's pKa as a beginner. r/comp_chem. Retrieved from [Link]

Sources

- 1. ijper.org [ijper.org]

- 2. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [sonar.ch]

- 3. mrupp.info [mrupp.info]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. creative-peptides.com [creative-peptides.com]

- 7. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 12. Virtual Labs [mas-iiith.vlabs.ac.in]

- 13. analiza.com [analiza.com]

- 14. Determination of acid dissociation constants by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pharmaguru.co [pharmaguru.co]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 21. peerj.com [peerj.com]

- 22. How to Predict pKa | Rowan [rowansci.com]

- 23. optibrium.com [optibrium.com]

Methodological & Application

using (R)-(1-Benzyl-azetidin-2-yl)-acetic acid as a proline bioisostere

Application Note: Exploiting (R)-(1-Benzyl-azetidin-2-yl)-acetic Acid as a Scaffold for Constrained Beta-Peptidomimetics

Executive Summary

This compound represents a specialized class of

This Application Note guides researchers in utilizing this scaffold to replace flexible

Key Applications:

-

Protease Inhibitors: Extending the backbone to probe S1' pockets.

-

Foldamers: Inducing novel secondary structures in

-peptides.[1] -

N-Terminal Capping: Utilizing the N-benzyl group for lipophilic pocket engagement.

Structural Analysis & Bioisosteric Logic

To use this molecule effectively, one must understand its spatial relationship to Proline.

-

Proline (Pro): 5-membered ring,

-amino acid.[1] Induces kinks/turns.[1] -

Azetidine-2-carboxylic acid (Aze): 4-membered ring,

-amino acid.[1][2] Lower homologue. Induces -

(R)-Azetidin-2-yl-acetic acid (The Target): 4-membered ring,

-amino acid.[1] It is a homo-Aze derivative.[1]

The "1-Benzyl" moiety in the commercially available form serves two potential roles:

-

Protecting Group: To be removed for internal peptide backbone integration.

-

Pharmacophore: To be retained as a hydrophobic N-cap.[1]

Comparative Topology (DOT Visualization)

Caption: Structural relationship between Proline, Aze (alpha), and the target Beta-amino acid scaffold.

Experimental Protocols

The following protocols address the two primary use cases: Backbone Integration (requiring deprotection) and N-Terminal Capping .

Protocol A: Converting to an SPPS Building Block (Fmoc-Strategy)

Objective: To remove the Benzyl group and install an Fmoc group, allowing the molecule to be used in Solid Phase Peptide Synthesis (SPPS).

Reagents:

-

Substrate: this compound[1]

-

Catalyst: Pearlman’s Catalyst (20% Pd(OH)₂/C) or ACE-Cl (1-Chloroethyl chloroformate)[1]

-

Protection: Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)[1]

-

Solvents: Methanol (MeOH), Dioxane, NaHCO₃ (aq).[1]

Workflow:

-

Hydrogenolysis (Debenzylation):

-

Dissolve 1.0 eq of substrate in MeOH (0.1 M concentration).[1]

-

Add 20 wt% of Pearlman’s Catalyst.[1]

-

Critical Step: Azetidines are sensitive to ring opening.[1] Perform hydrogenation at 1 atm H₂ (balloon) at room temperature. Do NOT use high pressure or heat, which may cleave the strained ring.

-

Monitor via LC-MS until the Benzyl mass (M-91) disappears.[1]

-

Filter through Celite to remove Pd.[1] Concentrate in vacuo.[1]

-

Result: (R)-Azetidin-2-yl-acetic acid (Free amino acid).[1]

-

-

Fmoc Protection:

-

Validation:

-

Verify product via 1H NMR (Look for Fmoc doublets at 7.3-7.8 ppm and disappearance of Benzyl singlet at ~3.6 ppm).[1]

-

Protocol B: SPPS Coupling (Beta-Amino Acid Handling)

Objective: Coupling the Fmoc-(R)-Azetidin-2-yl-acetic acid into a peptide chain.[1]

Challenge:

Step-by-Step:

-

Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 mins.

-

Activation (Pre-activation is preferred):

-

Mix Fmoc-AA (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF.

-

Add DIPEA (6.0 eq).[1]

-

Wait: Allow to activate for 2 minutes (color change to yellow).

-

-

Coupling:

-

Deprotection: Standard 20% Piperidine/DMF (2 x 10 min).

Quantitative Data Summary

When comparing the physical properties of this bioisostere to Proline in a peptide context:

| Feature | L-Proline ( | (R)-Azetidin-2-yl-acetic acid ( | Impact on Design |

| Ring Size | 5-membered | 4-membered | Increased ring strain; higher rigidity.[1] |

| Backbone Length | ~3.8 Å (C | ~5.2 Å (C | Extends peptide chain; alters H-bond register.[1] |

| Turn Induction | Helical / Hairpin | Promotes 14-helix or specific foldamer shapes.[1] | |

| Lipophilicity | Low (LogP ~ -2.[1]5) | Moderate (LogP ~ -1.8) | Without Benzyl.[1] Benzylated form is highly lipophilic.[1] |

| Proteolytic Stability | Moderate | High |

Pathway & Workflow Visualization

The following diagram illustrates the decision tree for utilizing the this compound starting material.

Caption: Decision matrix for processing the benzyl-protected azetidine scaffold.

References

-

Conformational Constraints of Azetidine: Zagari, A., et al. (1990).[1][7] "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation." Biopolymers.[1][7]

-

Beta-Amino Acids in Peptidomimetics: Steer, D. L., et al. (2002).[1][8] "Beta-amino acids: versatile peptidomimetics."[1][8] Current Medicinal Chemistry.

-

Synthesis of Azetidine Derivatives: Couty, F., et al. (2008).[1] "Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction." Journal of Organic Chemistry. [1]

-

Biological Impact of Proline Analogues: Rubenstein, E., et al. (2009).[1] "Azetidine-2-carboxylic acid in the food chain."[1] Phytochemistry. [1]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Azetidine Scaffolds in Drug Discovery

An In-Depth Technical Guide to the Scale-Up Synthesis of Azetidine-2-Acetic Acid Derivatives

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged motifs in modern medicinal chemistry.[1] Their inherent ring strain, approximately 25.4 kcal/mol, imparts unique conformational rigidity and metabolic stability compared to their larger five-membered pyrrolidine counterparts.[1] Specifically, azetidine-2-acetic acid and its derivatives are increasingly sought after as conformationally constrained analogs of proline and other amino acids, finding application in the development of novel therapeutics ranging from thrombin inhibitors to antivirals.[2][3]

However, the very ring strain that makes azetidines attractive also presents significant synthetic challenges, particularly during scale-up.[4] Issues such as low yields, competing side reactions, and difficult purifications are common hurdles.[4] This guide provides a comprehensive overview of robust synthetic strategies for azetidine-2-acetic acid derivatives, with a focus on process optimization and practical considerations for transitioning from bench-scale discovery to large-scale production.

Core Synthetic Strategies: Constructing the Strained Ring

The primary challenge in synthesizing these molecules lies in the efficient formation of the four-membered ring. The two most prevalent and scalable strategies are intramolecular cyclization and, to a lesser extent for this specific scaffold, [2+2] cycloadditions.

Intramolecular Cyclization: The Workhorse Approach

This is the most common and often most practical route for large-scale synthesis.[5] The general principle involves forming a C-N bond by the displacement of a leaving group on a linear precursor by a nitrogen nucleophile.

Key Precursors and Cyclization Methods:

-

From γ-Amino Alcohols: This is a highly effective strategy. The alcohol is first converted into a better leaving group (e.g., mesylate, tosylate), followed by base-mediated ring closure. The choice of base and reaction conditions is critical to favor the desired intramolecular SN2 reaction over competing intermolecular reactions or elimination.[4]

-

From α,γ-Diaminobutyric Acid: As demonstrated in early syntheses, treatment with nitrous and hydrochloric acids can convert the α-amino group into a chloro leaving group, which is subsequently displaced by the γ-amino group upon treatment with a base like barium hydroxide.[3]

-

From L-Aspartic Acid: An efficient and cost-effective route for multigram-scale synthesis starts from L-aspartic acid.[6] This multi-step process involves protection, reduction, and activation of a hydroxyl group for the final intramolecular N-alkylation to close the ring.[6] A key advantage of this approach is the avoidance of column chromatography, relying instead on pH-controlled extractions for purification, a significant benefit for large-scale work.[6]

Causality in Experimental Design: The success of intramolecular cyclization hinges on several factors. High-dilution conditions (e.g., ≤0.01 M) are often employed to minimize intermolecular side reactions that lead to oligomerization.[4] The choice of leaving group is paramount; tosylates and mesylates are preferred over halides as they are highly efficient and less prone to side reactions.[4] The base must be strong enough to deprotonate the amine nucleophile but not so hindered or strong as to promote E2 elimination. Sodium hydride (NaH) is a common choice for this transformation.[7]

Process Development and Scale-Up Considerations

Transitioning a laboratory synthesis to a pilot plant or manufacturing scale introduces a new set of challenges beyond simple reaction stoichiometry.

Workflow for Scale-Up Synthesis of Azetidine Derivatives

Caption: Key phases in a scalable synthesis of azetidine derivatives.

Quantitative Data Comparison: Cyclization Methods

| Starting Material | Cyclization Method | Typical Yield | Key Scale-Up Advantage | Reference |

| L-Aspartic Acid Derivatives | Intramolecular N-alkylation | Good (overall) | Chromatography-free purification | [6] |

| β-Amino Alcohols | Mesylation & Ring Closure | High | Readily available starting materials | [7] |

| Aziridines | Biocatalytic Ring Expansion | 61% (gram-scale) | High enantioselectivity | [8][9] |

| 1,3-Propanediol Derivatives | Alkylation of Primary Amines | Good | Versatile for substitution patterns | [7] |

Key Optimization Parameters

-

Reagent & Solvent Selection: On a large scale, cost, availability, and safety are paramount. For instance, while L-aspartic acid is an inexpensive starting material, reagents like di-tert-butyl dicarbonate ((Boc)₂O) used for protection can be costly in large quantities.[6] Solvents should be chosen for their safety profile, ease of recovery (distillation), and low environmental impact. Azetidine itself is a volatile and flammable liquid that must be handled with extreme care in well-ventilated areas, away from ignition sources.[10][11]

-

Purification Strategy: Column chromatography, a staple in research labs, is often impractical and expensive at an industrial scale.[4] Developing chromatography-free purification methods is a critical goal. Strategies include:

-

pH-Controlled Extractions: As demonstrated in the synthesis from L-aspartic acid, intermediates with acidic or basic handles can be effectively purified by partitioning between aqueous and organic layers at different pH values.[6]

-

Crystallization: The most desirable method for large-scale purification, yielding high-purity material directly. This requires significant process development to identify suitable solvent systems and control crystallization conditions.

-

Distillation: For volatile intermediates or products, distillation under reduced pressure can be an effective purification technique.[12]

-

-

Safety and Handling:

-

Exotherms: Ring-closure reactions can be exothermic. On a large scale, this heat must be managed with appropriate reactor cooling systems to prevent runaway reactions.

-

Reagent Hazards: Many reagents used in these syntheses are hazardous. For example, sodium hydride (NaH) is highly flammable and reacts violently with water.[7] Perchlorate salts, sometimes used in purification, can be explosive.[7] All operations must be conducted with strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE), inert atmospheres, and engineered controls like fume hoods and blast shields.[10][11]

-

Application Protocols

Protocol 1: Multigram-Scale Synthesis of L-Azetidine-2-Carboxylic Acid Intermediate from L-Aspartic Acid